molecular formula C18H25N3O9 B1682826 Vanoxonin CAS No. 86933-99-5

Vanoxonin

Cat. No. B1682826
CAS RN: 86933-99-5
M. Wt: 427.4 g/mol
InChI Key: KCWDMHXDGAWLOA-LQJRIPTKSA-N
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Description

Vanoxonin is a bacterial metabolite that has been found in S. hirsuta . It forms a complex with vanadium, and the complex inhibits thymidylate synthetase with an IC 50 value of 0.7 µg/ml . The vanoxonin-vanadium complex is cytotoxic to L1210 leukemia cells (MIC = 25 µg/ml) and increases survival in Ehrlich murine spontaneous adenocarcinoma and L1210 mouse tumor models .


Synthesis Analysis

The sequence of three components was determined to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(N°’-acetyl-N°’-hydroxy)ornithine by mass spectrometric analysis . This structure was confirmed by the total synthesis of vanoxonin .


Molecular Structure Analysis

Vanoxonin has a molecular formula of C18H25N3O9 . It contains a total of 55 bonds, including 30 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic) .


Physical And Chemical Properties Analysis

Vanoxonin is obtained as a colorless amorphous powder . It showed ultraviolet absorption maxima at 247 nm (a 8,750) and 311 (2,560) in H2O; at 345 (3,290) in 0.01 N NaOH . The IR spectrum showed an absorption at 1720 cm-1 attributed to a carboxylic acid .

Scientific Research Applications

Vanadium-Based Compounds in Medicine and Technology

  • Vanadium's Biological Role : Vanadium, a biologically essential redox-active metal, has dual characteristics leading to both beneficial and adverse effects. Its unique properties have gained significant attention from pharmacologists and researchers across various scientific disciplines (Ścibior, Llopis, Holder, & Altamirano-Lozano, 2016).

  • Vanadium in Energy Storage : The commercialization of vanadium redox flow batteries, particularly for large-scale electric energy storage and power grid stabilization, has led to a growing demand for vanadium. Most vanadium is currently used in steel alloy production, with emerging applications in energy storage batteries and lithium-ion battery cathodes (Gilligan & Nikoloski, 2020).

  • Antioxidant Activity of Vanadium-Based Nanoparticles : Nanoparticles containing vanadium, such as orthovanadate nanoparticles, exhibit antioxidant properties. Studies have shown that they can enhance the reliability of the prooxidant-antioxidant balance in tissues, particularly in liver mitochondria, suggesting potential therapeutic applications (Nikitchenko et al., 2020).

Therapeutic Potential of Vanadium Compounds

  • Vanadium in Diabetes and Cancer Prevention : Vanadium compounds, found in sources like Jeju ground water, have shown potential in treating diabetes and preventing cancer. They appear to stimulate antioxidant enzyme activities and expression in human liver cells, indicating a beneficial role in metabolic disorders and oncological conditions (Kim et al., 2012).

  • Vanadium in Industrial Applications : Research on vanadium chloroperoxidase has demonstrated its potential in transforming amino acids into industrially relevant nitriles, highlighting its utility in biotechnological and industrial processes (But et al., 2012).

  • Vanadium in Photocatalytic Applications : Vanadium-containing polyoxoniobate-based compounds have been synthesized for potential use in photocatalytic applications, such as hydrogen evolution, underscoring their importance in renewable energy research (Hu et al., 2016).

  • Vanadium in Electrochemical Energy Storage : Extensive research on vanadium redox flow batteries (VRBs) aims to improve their energy density for both stationary and mobile applications. This encompasses the development of cost-effective materials and operational enhancements (Parasuraman et al., 2013).

properties

IUPAC Name

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWDMHXDGAWLOA-LQJRIPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007192
Record name N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanoxonin

CAS RN

86933-99-5
Record name Vanoxonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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